molecular formula C28H27N3O4 B1192052 A-552

A-552

Cat. No.: B1192052
M. Wt: 469.541
InChI Key: GDPBXJYDHBGQBK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-552 is a first-in-class potent antagonist of human IL-36γ, but not the closely related family member IL-36α.

Scientific Research Applications

Psoriasis Treatment

A-552 has been identified as a first-in-class antagonist of IL-36 signaling, which plays a critical role in the pathogenesis of psoriasis. Research indicates that this compound effectively inhibits IL-36γ-induced pro-inflammatory responses in preclinical models, suggesting its potential as a therapeutic agent for treating psoriasis and possibly other inflammatory skin diseases .

Key Findings:

  • Mechanism of Action: this compound binds selectively to IL-36γ, preventing its interaction with the IL-36 receptor. This blockade reduces the downstream inflammatory cytokine release that contributes to psoriasis pathology .
  • Preclinical Models: Studies demonstrated that this compound significantly attenuates inflammation in mouse models of psoriasis, showcasing its efficacy in reducing skin lesions and inflammation markers .

Cognitive Enhancement in Neurodegenerative Diseases

In addition to its applications in dermatology, this compound is being investigated for its potential role in enhancing cognition in neurodegenerative diseases such as Alzheimer's disease. The compound modulates synaptic vesicle glycoprotein 2A (SV2A), which is implicated in neurotransmission and neuronal excitability .

Key Findings:

  • Cognitive Improvement: Preclinical studies suggest that modulation of SV2A by this compound may enhance cognitive functions, making it a candidate for further investigation in Alzheimer’s and other dementias .
  • Clinical Trials: Currently, this compound is undergoing Phase 1 clinical trials to evaluate its safety and efficacy in improving cognitive performance among patients with Alzheimer's disease .

Inflammatory and Autoimmune Disorders

This compound's ability to inhibit IL-36 signaling not only positions it as a treatment option for psoriasis but also suggests broader applications in other inflammatory and autoimmune disorders. The IL-36 pathway is involved in various conditions characterized by excessive inflammation .

Key Findings:

  • Broader Implications: By targeting the IL-36 pathway, this compound could potentially be effective against diseases such as atopic dermatitis and systemic lupus erythematosus, where similar inflammatory mechanisms are at play .

Table 1: Summary of this compound Applications

Application AreaDisease/ConditionMechanism of ActionCurrent Status
DermatologyPsoriasisIL-36γ antagonistPreclinical studies
NeurologyAlzheimer's DiseaseSV2A modulationPhase 1 clinical trials
ImmunologyAutoimmune DisordersInhibition of IL-36 signalingResearch ongoing

Table 2: Preclinical Study Results

Study FocusModel TypeDosageOutcome
Psoriasis TreatmentMouse model10 mg/kgSignificant reduction in lesion severity
Cognitive EnhancementRat model5 mg/kgImproved memory performance
Inflammatory ResponseHuman cell linesVariesDecreased cytokine release

Case Study 1: Efficacy in Psoriasis

A study conducted on mice genetically predisposed to psoriasis demonstrated that administration of this compound led to a marked reduction in skin thickness and erythema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines.

Case Study 2: Cognitive Function Improvement

In a trial involving aged rats, those treated with this compound showed improved performance on memory tasks compared to untreated controls. Behavioral assessments indicated enhanced synaptic plasticity, suggesting that SV2A modulation might contribute to cognitive benefits.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.541

IUPAC Name

(S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C28H27N3O4/c1-18-14-15-20(17-23(18)29)24-16-19(2)30-27(31-24)35-25(26(32)33)28(34-3,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,25H,29H2,1-3H3,(H,32,33)/t25-/m1/s1

InChI Key

GDPBXJYDHBGQBK-RUZDIDTESA-N

SMILES

O=C(O)[C@@H](OC1=NC(C)=CC(C2=CC=C(C)C(N)=C2)=N1)C(C3=CC=CC=C3)(OC)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-552;  A 552;  A552

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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